
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide, also known as CCPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPCC belongs to the class of cyclopropane carboxamides and has been studied for its various biological activities.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation in animal models. Additionally, this compound has been shown to inhibit the replication of the influenza virus.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide is its potent biological activity against various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising therapeutic agent. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses. Further studies are needed to optimize the formulation and dosage of this compound for clinical use.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide. One direction is to optimize the synthesis method to obtain higher yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of novel formulations and delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential toxicity.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide involves the reaction of 2-chlorobenzonitrile with 1-cyanobutane in the presence of sodium hydride to obtain the intermediate product. The intermediate product is then reacted with cyclopropanecarboxylic acid chloride to obtain the final product, this compound. The synthesis method has been optimized to obtain high yield and purity of this compound.
科学的研究の応用
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide has been studied for its various biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several studies have reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its antiviral activity against the influenza virus.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-5-10(9-17)18-15(19)13-8-12(13)11-6-3-4-7-14(11)16/h3-4,6-7,10,12-13H,2,5,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHQUTFUNINCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1CC1C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

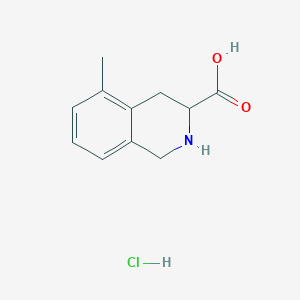
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)
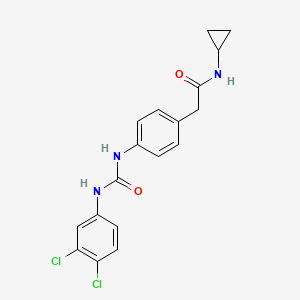
![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)
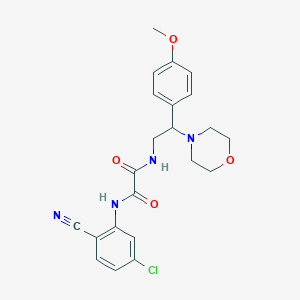

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)
![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

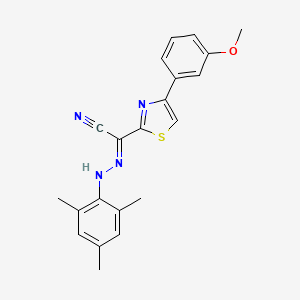
![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
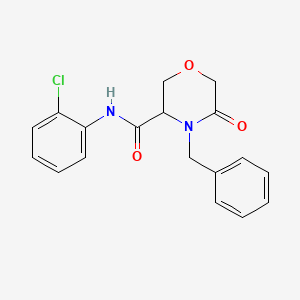
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)